Erythritol

Catalog No.
S527398
CAS No.
149-32-6
M.F
C4H10O4
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythritol

CAS Number

149-32-6

Product Name

Erythritol

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+

InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N

SMILES

OC[C@@H](O)[C@@H](O)CO

Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether
Insoluble in ethyl ether, benzene
In water, 6.10X10+5 mg/L at 22 °C
610 mg/mL at 22 °C

Synonyms

Erythritol; L-Erythritol; Phycitol; Mesoerythritol; NSC 8099; NSC-8099; NSC8099;

Canonical SMILES

C(C(C(CO)O)O)O

Isomeric SMILES

C([C@H]([C@H](CO)O)O)O

Description

The exact mass of the compound Erythritol is 122.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.99 mfreely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in etherinsoluble in ethyl ether, benzenein water, 6.10x10+5 mg/l at 22 °c610 mg/ml at 22 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760400. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols. It belongs to the ontological category of butane-1,2,3,4-tetrol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> CARRIER; CARRIER_SOLVENT; FLAVOUR_ENHANCER; HUMECTANT; SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Sweetener with Potential Health Benefits

  • Sugar Replacement: Erythritol is a low-calorie sweetener with about 60% the sweetness of table sugar []. This makes it attractive for sugar replacement in food products, potentially aiding weight management and reducing sugar intake, a risk factor for various health issues [].
  • Dental Caries Prevention: Unlike sugars, erythritol is not readily metabolized by oral bacteria, which are responsible for tooth decay. Research suggests it may have anti-cariogenic properties, potentially reducing the risk of cavities.

Potential Benefits for Metabolic Health

  • Weight Management: Some animal studies suggest erythritol consumption may be linked to lower body weight or fat storage []. However, human studies are needed to confirm these findings [].
  • Gut Hormone Release: Research suggests erythritol consumption may promote the release of gut hormones involved in regulating appetite and blood sugar control []. More research is needed to understand the long-term implications for metabolic health [].

Erythritol is an organic compound classified as a sugar alcohol, specifically a four-carbon polyol with the molecular formula C₄H₁₀O₄. It is naturally occurring and can be found in various fruits, fermented foods, and even in human bodily fluids like urine and plasma. Erythritol is approximately 60-70% as sweet as sucrose (table sugar) but is unique in that it is almost completely non-caloric and does not raise blood glucose levels, making it a popular sugar substitute in food products. The compound was first discovered in 1848 by Scottish chemist John Stenhouse and has been commercially developed since the 1990s, primarily in Japan .

, particularly those related to its structure as a sugar alcohol. Key reactions include:

  • Dehydration: Erythritol can be dehydrated to form 1,4-anhydroerythritol, which is useful as a substrate for producing other chemicals .
  • Hydrogenolysis: This reaction involves the breaking of carbon-oxygen bonds in erythritol to produce other compounds using heterogeneous catalysts .
  • Fermentation: Erythritol is produced through the fermentation of glucose by yeast or fungi, which reduces glucose to erythritol via enzymatic processes .

Erythritol exhibits several biological activities:

  • Non-cariogenic: It does not contribute to tooth decay as it cannot be metabolized by oral bacteria, thereby reducing dental plaque formation .
  • Antibacterial properties: Erythritol has been shown to have antibacterial effects against certain bacteria, particularly Streptococcus species .
  • Metabolic pathway: In humans, erythritol is produced through the pentose phosphate pathway and serves as a predictive biomarker for cardiometabolic diseases .

Erythritol can be synthesized through various methods:

  • Fermentation: The most common method involves fermenting glucose derived from starch (often sourced from corn) using specific strains of yeast such as Yarrowia lipolytica. This process typically yields high concentrations of erythritol .
  • Enzymatic Hydrolysis: This method involves breaking down starch into glucose using enzymes before fermentation occurs .
  • Chemical Synthesis: Although less common for commercial production, erythritol can be synthesized chemically from other sugars through reduction reactions .

Erythritol has diverse applications:

  • Food Industry: It is widely used as a low-calorie sweetener in various food products including candies, baked goods, and beverages.
  • Pharmaceuticals: Due to its non-cariogenic nature and potential health benefits, erythritol is used in some medicinal formulations.
  • Cosmetics: It may also be included in cosmetic products due to its moisturizing properties .

Recent studies have raised concerns regarding the safety of erythritol consumption:

  • Digestive Issues: Erythritol can cause gastrointestinal discomfort in some individuals, leading to symptoms such as bloating and diarrhea when consumed in large quantities .
  • Cardiovascular Risks: A study suggested that erythritol might increase blood clot formation, potentially raising the risk of heart attacks or strokes. This finding warrants further investigation into the long-term health effects of erythritol consumption .

Erythritol belongs to a class of compounds known as sugar alcohols or polyols. Here are some similar compounds along with a comparison highlighting erythritol's uniqueness:

CompoundSweetness Relative to SucroseCalories (per gram)Unique Features
Erythritol60-70%0Almost completely non-cariogenic; cooling effect
Xylitol100%2.4Dental health benefits; may cause digestive issues
Sorbitol60%2.6Used in sugar-free products; laxative effect
Mannitol50%1.6Used medically; can cause osmotic diarrhea
GlycerolNot sweet4.3Used mainly in pharmaceuticals and cosmetics

Erythritol stands out due to its nearly zero caloric content and its lack of impact on blood sugar levels compared to other sugar alcohols, making it particularly appealing for diabetic individuals and those seeking weight management solutions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder
White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose.
Solid; [Merck Index] White odorless solid; [JECFA]
Solid

Color/Form

Bipyramidal tetragonal prisms
White crystals

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

122.05790880 g/mol

Monoisotopic Mass

122.05790880 g/mol

Boiling Point

330.5 °C
330.00 to 331.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Taste

About twice as sweet as sucrose
Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system

Density

1.451 g/cu cm at 20 °C

LogP

-2.29 (LogP)
log Kow = -2.29
-2.29

Decomposition

Erythritol resists decomposition both in acidic and alkaline medida adn remains stable for prolonged periods at pH 2-10.

Appearance

Solid powder

Melting Point

119-123 °C
121.5 °C
Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RA96B954X6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 135 of 136 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Vasodilator Agents

Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion.
The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

0.0000237 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

149-32-6

Absorption Distribution and Excretion

In 12 male subjects who consumed 1 g/kg bw per day erythritol in a variety of foods during a five-day test period under controlled conditions, the mean urinary excretion was 61-88% of the nominal ingested dose, with an average of 78%.
The peak serum concentration of erythritol in five non-insulin-dependent diabetic patients (sex not indicated) who consumed a single dose of 20 g erythritol in solution occurred 1 hr after administration and was 650 +/= 37 ug/mL. On average, 82, 88, and 88% of the administered erythritol was recovered in the urine 24, 48, and 72 hrs after dosing, respectively.
After 12 male and 12 female volunteers received a dose of 0.4 or 0.8 g/kg bw erythritol in a chocolate snack, the plasma erythritol concentrations increased rapidly, reaching peaks of 3 and 5 mmol/L 1 and 2 hrs after dosing with 0.4 and 0.8 g/kg bw, respectively. Starting 2 hrs after treatment, the plasma erythritol concentrations were significantly (p < 0.05) higher in the group given 0.8 g/kg bw than in that given 0.4 g/kg bw. At both doses, erythritol appeared in the urine within 2 hrs of dosing, the largest quantities being collected between 2 and 4 hrs after administration. Erythritol was still present in urine 22 hrs after treatment. The concentration of erythritol in the urine of individuals given 0.8 g/kg bw was about twice and significantly (p < 0.05) greater than that in the urine of people given 0.4 g/kg bw. On average, 61 and 62% of the administered erythritol was recovered in the urine after the 0.4 and 0.8 g/kg bw doses, respectively, within 22 hrs.
The kinetics of erythritol in plasma and urine were investigated in three men and three women after an overnight fast. Each subject ingested a single oral dose of 1 g/kg bw dissolved in 250 mL of water, and blood samples were taken 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 min after dosing for determination of plasma concentrations of erythritol. Plasma creatinine concentrations were determined in a blood sample taken before treatment. Urine was collected over 0-30 min, 30-60 min, 1-2 hr, 2-3 hr, and 3-24 hr after treatment for determination of the volume and of the erythritol and creatinine concentrations. Erythritol was detected in the plasma 10 min after dosing, and the mean plasma concentrations increased steadily from 15 min after treatment to a peak of 2.2 mg/mL after 90 min. The urine volume and erythritol concentration reached a maximum during 1-2 hr after ingestion, at about the same time that the plasma concentration of erythritol peaked. Urinary recovery of erythritol over the 24 hr collection period accounted for 78% of the administered dose, with 30% collected after 3 hr. During 1 and 2 hr after administration, the clearance of erythritol was about half that of creatinine, indicating tubular reabsorption of erythritol by the kidney.
For more Absorption, Distribution and Excretion (Complete) data for Erythritol (20 total), please visit the HSDB record page.

Metabolism Metabolites

In studies designed to investigate the metabolism of erythritol in vivo in healthy volunteers and to compare the fermentation of erythritol by human fecal flora in vitro with that of glucose and lactitol, four male and two female volunteers aged 21-25 undertook an overnight fast and were then chosen at random to receive a single dose of 25 g (13)C-erythritol, (13)C-glucose, and (13)C-lactitol in 250 mL of water with at least three days between each treatment. Breath samples were taken for analysis of (13)C-carbon dioxide and hydrogen gas before treatment and at 30 min intervals up to 6 hr after treatment. The ratio of (13)C:(12)C-carbon dioxide was measured by isotope-ratio mass spectrometry. ... In order to maintain a constant metabolic rate, the subjects remained at rest during the study. For the assay of fermentation in vitro, fecal samples were collected from six healthy volunteers (sex and age not specified) who ate a normal western diet. None of the subjects complained of gastrointestinal symptomsand none had used antibiotics in the past six months. The samples were incubated under anaerobic conditions for 6 hr, and then the hydrogen gas concentration was measured in the head-space of the incubation vials. ... After a 6 hr incubation with erythritol, the amount of hydrogen gas formed by the fecal flora was comparable to that in control vials, but significantly (p < 0.001) more hydrogen gas was produced in the glucose and lactitol vials than in either control or erythritol.
Groups of three Wistar rats of each sex were given a single dose of 0.1 g/kg bw (14)C-erythritol by gavage, as follows: germ-free rats were kept under sterile conditions until administration of commercial (14)C-erythritol; adapted conventional rats received diets containing weekly increases of 5, 10, and 20% erythritol for three weeks before administration of commercial (14)C-erythritol; unadapted conventional rats were kept on CIVO stock diet before administration of commercial (14)C-erythritol; or germ-free rats were kept under sterile conditions until dosing with purified (14)C-erythritol. Rats were not fasted before dosing. Immediately after treatment, the rats were placed in individual metabolism cages to allow collection of expired carbon dioxide, urine, and feces over 24 hrs. ... In rats that received commercial (14)C-erythritol, 2.5-2.9% of the radiolabel was erythrose and 0.2-0.35% was glucose. In germ-free rats that received purified (14)C-erythritol, less radiolabel was associated with erythrose. No volatile radioactive components were identified by lyophilization of the urine samples.
Groups of 11 male Wistar rats were fed control diet or control diet containing 10% erythritol (added at the expense of corn starch) for two weeks. They were then sacrificed, the caecal contents were collected and pooled by group, and the contents were suspended. Samples of each suspension were incubated with 12 mg (14)C-erythritol (10 uCi) for 6 hr under anaerobic conditions, and the incubation mixture was analyzed for erythritol, short-chain fatty acids, and carbon dioxide 1, 2, 4, and 6 hr after the beginning of incubation. The total recoveries of radiolabel were comparable for control and treated groups at the end of incubation, but the proportions of all (14)C-labelled products of fermentation differed significantly ( p < 0.01) between the two groups: in the controls, 84% of the radiolabel was present as unchanged erythritol, and carbon dioxide, acetic acid, propionic acid, and butyric acid each accounted for < 2% of the radiolabel; in contrast, < 1% of the radiolabel in the caecal contents of treated rats was present as erythritol at the end of incubation, 17% of the administered dose was released as (14)C-carbon dioxide within 2 hr of incubation, and 24% of the radiolabel was recovered as (14)C-carbon dioxide by the end of the incubation period. Succinic, acetic, propionic, and butyric acids were identified as fermentation products and accounted for about 60% of the radiolabel at the end of the incubation period. Succinic acid was detectable after 1 hr but not subsequently, suggesting that it was fermented to other products.

Wikipedia

Erythritol
Paraquat
Erythrite

Biological Half Life

After a 12 hr fast, five men received a single oral dose of 0.3 g/kg bw erythritol as a 20% aqueous solution. Urine samples were collected over 48 hr and blood samples over 24 hr to allow determination of erythritol. The compound appeared to be readily absorbed, the plasma concentration peaking at 430 g/mL 30 min after treatment, with a half-time of 3.4 hr. ...
Three beagle dogs were given a single oral dose of 1 g/kg bw (14)C-erythritol after an 18 hr fast and were then housed individually in metabolism cages and fasted for an additional 8 hr. Blood samples were collected from each dog 1, 5, 15, and 30 min and 1, 2, 3, 4, 5, 6, 8, 24, 48, 72, 96, and 120 hr after dosing for determination of radiolabel in blood and plasma and for calculation of the ratio of distribution to erythrocytes. ... The concentration of erythritol in blood and plasma reached a peak 30 min after dosing and decreased in a biphasic manner with half-times of 0.07 and 1.7 hr in blood and 0.5 and 5.4 hr in plasma. ...
Groups of three male Wistar rats were given a single oral dose of 0.125, 0.25, 0.5, 1, or 2 g (14)C-erythritol/kg bw after an 18 hr fast, and they were fasted for an additional 8 hr after dosing. Blood samples were collected from the tail vein 15 and 30 min and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hr after dosing in order to measure radioactivity. ... After the initial absorption, a biphasic decrease in the blood concentration of radiolabel was seen, with half-time values for the biphasic decrease of about 2 and 20 hr, respectively. The biphasic decrease was also observed at 2 g/kg bw, but the half-time values were longer (3 and 28 hr), indicating a slower rate of elimination. ...

Use Classification

Food additives
CARRIER; -> JECFA Functional Classes
Food Additives -> CARRIER; CARRIER_SOLVENT; FLAVOUR_ENHANCER; HUMECTANT; SWEETENER; -> JECFA Functional Classes
Cosmetics -> Humectant; Moisturising

Methods of Manufacturing

Erythritol is produced on industrial scale by fermentation. ... As starting material, aqueous solutions of glucose or sucrose are used. The naturally occurring yeast Moniliella pollinis, originally isolated from pollen found in a honeycomb, is used for the fermentation. In the fermentation broth, large amounts of erythritol are formed besides other polyols. After filtration, ion exchange chromatography, and concentration, erythritol is crystallized with more than 99% purity.

General Manufacturing Information

Not Known or Reasonably Ascertainable
1,2,3,4-Butanetetrol, (2R,3S)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Table of percent relative sweetness and caloric values: [Table#7892]
Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system.
Producers of erythritol are Cargill (USA), Jungbunzlauer (Switzerland); Mitsubishi Chem. Corp (Japan), and some Chinese producers. Production in 2010 was > 30 000 t/a.

Analytic Laboratory Methods

Analysis of erythritol: method, HPLC.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.
When stored for up to 4 years in ambient conditions (20 °C, 50% RH) erythritol has been shown to be stable.

Stability Shelf Life

Erythritol has very good thermal and chemical stability.

Dates

Modify: 2023-08-15
1: Mestach L, Huygens S, Goossens A, Gilissen L. Allergic contact dermatitis caused by acrylic-based medical dressings and adhesives. Contact Dermatitis. 2018 Jun 11. doi: 10.1111/cod.13044. [Epub ahead of print] PubMed PMID: 29888412.
2: Wei G, Dong L, Yang J, Zhang L, Xu J, Yang F, Cheng R, Xu R, Chen S. Integrated metabolomic and transcriptomic analyses revealed the distribution of saponins in Panax notoginseng. Acta Pharm Sin B. 2018 May;8(3):458-465. doi: 10.1016/j.apsb.2017.12.010. Epub 2018 Feb 3. PubMed PMID: 29881685; PubMed Central PMCID: PMC5989832.
3: Burgess ER 4th, Johnson DM, Geden CJ. Mortality of the House Fly (Diptera: Muscidae) After Exposure to Combinations of Beauveria bassiana (Hypocreales: Clavicipitaceae) With the Polyol Sweeteners Erythritol and Xylitol. J Med Entomol. 2018 Jun 1. doi: 10.1093/jme/tjy083. [Epub ahead of print] PubMed PMID: 29860387.
4: Janus MM, Volgenant CMC, Krom BP. [Innovative application of small molecules to influence -pathogenicity of dental plaque]. Ned Tijdschr Tandheelkd. 2018 May;125(5):269-275. doi: 10.5177/ntvt.2018.05.17169. Dutch. PubMed PMID: 29754156.
5: Tastepe CS, Lin X, Werner A, Donnet M, Wismeijer D, Liu Y. Cleaning effect of osteoconductive powder abrasive treatment on explanted human implants and biofilm-coated titanium discs. Clin Exp Dent Res. 2018 Feb 15;4(1):25-34. doi: 10.1002/cre2.100. eCollection 2018 Feb. PubMed PMID: 29744212; PubMed Central PMCID: PMC5813889.
6: Wu H, Li Z, Liu H. Development of carbon adsorbents with high surface acidity and basicity from polyhydric alcohols with phosphoric acid activation for Ni(II) removal. Chemosphere. 2018 Sep;206:115-121. doi: 10.1016/j.chemosphere.2018.04.165. Epub 2018 Apr 30. PubMed PMID: 29738901.
7: Uchida H, Sumimoto K, Oki T, Nishii I, Mizohata E, Matsunaga S, Okada S. Isolation and characterization of 4-hydroxy-3-methylbut-2-enyl diphosphate reductase gene from Botryococcus braunii, race B. J Plant Res. 2018 May 3. doi: 10.1007/s10265-018-1039-4. [Epub ahead of print] PubMed PMID: 29725892.
8: Liu JP, Hu J, Liu YH, Yang CP, Zhuang YF, Guo XL, Li YJ, Zhang L. Transcriptome analysis of Hevea brasiliensis in response to exogenous methyl jasmonate provides novel insights into regulation of jasmonate-elicited rubber biosynthesis. Physiol Mol Biol Plants. 2018 May;24(3):349-358. doi: 10.1007/s12298-018-0529-0. Epub 2018 Apr 13. PubMed PMID: 29692543; PubMed Central PMCID: PMC5911270.
9: Henke NA, Wichmann J, Baier T, Frohwitter J, Lauersen KJ, Risse JM, Peters-Wendisch P, Kruse O, Wendisch VF. Patchoulol Production with Metabolically Engineered Corynebacterium glutamicum. Genes (Basel). 2018 Apr 17;9(4). pii: E219. doi: 10.3390/genes9040219. PubMed PMID: 29673223; PubMed Central PMCID: PMC5924561.
10: Scanga SE, Hasanspahič B, Zvorničanin E, Samardžić Koženjić J, Rahme AK, Shinn-Thomas JH. Erythritol, at insecticidal doses, has harmful effects on two common agricultural crop plants. PLoS One. 2018 Apr 17;13(4):e0192749. doi: 10.1371/journal.pone.0192749. eCollection 2018. PubMed PMID: 29664905; PubMed Central PMCID: PMC5903605.
11: Lu R, Lu F, Si X, Jiang H, Huang Q, Yu W, Kong X, Xu J. Production of Plant Phthalate and its Hydrogenated Derivative from Bio-Based Platform Chemicals. ChemSusChem. 2018 May 25;11(10):1621-1627. doi: 10.1002/cssc.201800646. Epub 2018 Apr 25. PubMed PMID: 29624916.
12: Kurakake M, Amai Y, Konishi M, Ikehira K. Characteristics of an β-N-Acetylhexosaminidase from Bacillus sp. CH11, Including its Transglycosylation Activity. J Food Sci. 2018 May;83(5):1208-1214. doi: 10.1111/1750-3841.14125. Epub 2018 Apr 6. PubMed PMID: 29624688.
13: Zhang Q, Song X, Bartels D. Sugar metabolism in the desiccation tolerant grass Oropetium thomaeum in response to environmental stresses. Plant Sci. 2018 May;270:30-36. doi: 10.1016/j.plantsci.2018.02.004. Epub 2018 Feb 8. PubMed PMID: 29576083.
14: Kemmei T, Kodama S, Yamamoto A, Inoue Y, Hayakawa K. Reversed phase ion-pair chromatographic separation of sugar alcohols by complexation with molybdate ion. J Chromatogr A. 2018 Apr 27;1547:71-76. doi: 10.1016/j.chroma.2018.03.016. Epub 2018 Mar 12. PubMed PMID: 29567366.
15: Rebholz CM, Yu B, Zheng Z, Chang P, Tin A, Köttgen A, Wagenknecht LE, Coresh J, Boerwinkle E, Selvin E. Serum metabolomic profile of incident diabetes. Diabetologia. 2018 May;61(5):1046-1054. doi: 10.1007/s00125-018-4573-7. Epub 2018 Mar 20. PubMed PMID: 29556673; PubMed Central PMCID: PMC5878141.
16: Kadian K, Vijay S, Gupta Y, Rawal R, Singh J, Anvikar A, Pande V, Sharma A. Structural modeling identifies Plasmodium vivax 4-diphosphocytidyl-2C-methyl-d-erythritol kinase (IspE) as a plausible new antimalarial drug target. Parasitol Int. 2018 Aug;67(4):375-385. doi: 10.1016/j.parint.2018.03.001. Epub 2018 Mar 14. PubMed PMID: 29550587.
17: Contreras A, Ribbeck M, Gutiérrez GD, Cañon PM, Mendoza SN, Agosin E. Mapping the Physiological Response of Oenococcus oeni to Ethanol Stress Using an Extended Genome-Scale Metabolic Model. Front Microbiol. 2018 Mar 1;9:291. doi: 10.3389/fmicb.2018.00291. eCollection 2018. PubMed PMID: 29545779; PubMed Central PMCID: PMC5838312.
18: Myers EA, Passaro EM, Hedrick VE. The Comparative Reproducibility and Validity of a Non-Nutritive Sweetener Food Frequency Questionnaire. Nutrients. 2018 Mar 10;10(3). pii: E334. doi: 10.3390/nu10030334. PubMed PMID: 29534454; PubMed Central PMCID: PMC5872752.
19: Conde A, Neves A, Breia R, Pimentel D, Dinis LT, Bernardo S, Correia CM, Cunha A, Gerós H, Moutinho-Pereira J. Kaolin particle film application stimulates photoassimilate synthesis and modifies the primary metabolome of grape leaves. J Plant Physiol. 2018 Apr;223:47-56. doi: 10.1016/j.jplph.2018.02.004. Epub 2018 Feb 11. PubMed PMID: 29486461.
20: Cichowska J, Żubernik J, Czyżewski J, Kowalska H, Witrowa-Rajchert D. Efficiency of Osmotic Dehydration of Apples in Polyols Solutions. Molecules. 2018 Feb 17;23(2). pii: E446. doi: 10.3390/molecules23020446. PubMed PMID: 29462977.

Explore Compound Types